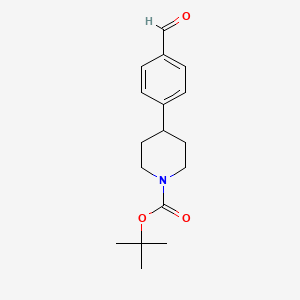

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

It’s worth noting that this compound is a precursor used in the synthesis of various biologically active compounds .

Mode of Action

As a chemical precursor, its primary role is likely in the synthesis of other compounds, where it may undergo various chemical reactions to form the desired product .

Biochemical Pathways

As a precursor molecule, it’s likely involved in the synthesis pathways of various biologically active compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-formylphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various electrophiles in the presence of a base like sodium hydride.

Major Products

Oxidation: Tert-butyl 4-(4-carboxyphenyl)piperidine-1-carboxylate.

Reduction: Tert-butyl 4-(4-hydroxymethylphenyl)piperidine-1-carboxylate.

Substitution: Products depend on the electrophile used.

Applications De Recherche Scientifique

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein-ligand binding.

Medicine: Potential use in drug development and pharmacological studies.

Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Boc-4-(4-formylphenyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

N-Boc-4-piperidineacetaldehyde: Similar structure but with a formylmethyl group instead of a formylphenyl group.

Uniqueness

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring and a formylphenyl group, which provides distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article discusses its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a tert-butyl group and a formylphenyl moiety, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with various reagents under controlled conditions. A common synthetic route includes:

- Starting Materials : Piperidine derivatives and tert-butyl esters.

- Reagents : Use of coupling agents such as diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.

- Conditions : Reactions are usually carried out in solvents like tetrahydrofuran (THF) at varying temperatures.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, indicating its potential as an antibiotic agent. The compound exhibited:

- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

- A synergistic effect when combined with traditional antibiotics, enhancing their efficacy.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) showed:

- Cell Viability Reduction : The compound reduced cell viability by over 70% at concentrations of 25 µM after 48 hours.

- Mechanism of Action : It was suggested that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 50 | Inhibition of growth |

| Anticancer | MCF-7 | 25 | >70% reduction in viability |

| Apoptosis Induction | Human cancer cells | 25 | Activation of caspases |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated that this compound had superior activity compared to other derivatives, particularly against resistant strains of bacteria. -

Anticancer Research :

Another investigation focused on the anticancer properties, revealing that this compound significantly inhibited tumor growth in xenograft models. The study suggested that its ability to modulate cell signaling pathways contributed to its effectiveness against cancer cells.

Propriétés

IUPAC Name |

tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,12,15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPLMKUWBWJJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.